![molecular formula C16H19BO2S B6341996 4-Phenylthiophene-2-boronic acid pinacol ester CAS No. 960116-25-0](/img/structure/B6341996.png)
4-Phenylthiophene-2-boronic acid pinacol ester
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Overview
Description
4-Phenylthiophene-2-boronic acid pinacol ester is a boronic acid that has been widely used in scientific research for both its physical and chemical properties, as well as its potential applications in various fields of research and industry. It is a highly valuable building block in organic synthesis .
Molecular Structure Analysis
The empirical formula of 4-Phenylthiophene-2-boronic acid pinacol ester is C10H15BO2S. Its molecular weight is 210.10 .Chemical Reactions Analysis
Pinacol boronic esters, including 4-Phenylthiophene-2-boronic acid pinacol ester, are used in various chemical reactions. For instance, they are used in the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond-forming reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Phenylthiophene-2-boronic acid pinacol ester include a molecular weight of 286.2 g/mol. More specific properties such as melting point or solubility were not found in the search results.Scientific Research Applications
- Application : 4-Phenylthiophene-2-boronic acid pinacol ester serves as a substrate in Suzuki–Miyaura reactions. Researchers can use it to synthesize complex organic molecules, such as pharmaceutical intermediates or functional materials .
- Usage : By reacting with diethylaminosulfur trifluoride (DAST) and potassium phenyltrifluoroborate, this compound enables the preparation of sulfinamide derivatives. These derivatives find applications in medicinal chemistry and agrochemical research .
- Role : 4-Phenylthiophene-2-boronic acid pinacol ester contributes to the synthesis of indolo-fused heterocyclic inhibitors targeting the polymerase enzyme of hepatitis C. These inhibitors are crucial in antiviral drug development .
- Investigation : Researchers study pi-interactions, electronic structure, and transient UV absorption of subphthalocyanine-borate-bridged ferrocene-fullerene conjugates. This compound plays a role in these investigations, potentially leading to novel materials with unique properties .
- Application : 4-Phenylthiophene-2-boronic acid pinacol ester contributes to the synthesis of new pyridazino [4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs. These compounds may have biological activity and could be explored further as potential drug candidates .
- Function : In the field of kinase inhibitors, this compound is employed in the synthesis of DYRK1A (dual-specificity tyrosine-phosphorylation-regulated kinase 1A) inhibitors. DYRK1A is implicated in neurodegenerative diseases and cancer, making these inhibitors valuable for drug discovery .
Suzuki–Miyaura Coupling Reactions
Preparation of Sulfinamide Derivatives
Hepatitis C Research
Subphthalocyanine-Borate-Bridged Ferrocene-Fullerene Conjugates
Pyridazino [4,5-b]indol-4-ones Synthesis
DYRK1A Inhibitors
Mechanism of Action
Target of Action
4-Phenylthiophene-2-boronic acid pinacol ester, also known as a boronate ester, is primarily used in metal-catalyzed carbon-carbon bond formation reactions . The primary targets of this compound are the carbon atoms in the molecules that it interacts with. The role of these targets is to form new carbon-carbon bonds, which is a fundamental process in organic synthesis .
Mode of Action
The compound interacts with its targets through a process known as the Suzuki–Miyaura reaction . This reaction involves the coupling of an organoboron compound (like our boronate ester) with a halide or pseudo-halide using a palladium catalyst . The boronate ester donates a carbon group to the palladium catalyst, which then transfers it to the halide or pseudo-halide . This results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The Suzuki–Miyaura reaction is a key pathway affected by the action of 4-Phenylthiophene-2-boronic acid pinacol ester . This reaction is a type of cross-coupling reaction, which is a fundamental process in organic chemistry for the formation of carbon-carbon bonds . The downstream effects of this pathway include the synthesis of a wide variety of organic compounds, including pharmaceuticals and polymers .
Pharmacokinetics
The pharmacokinetics of 4-Phenylthiophene-2-boronic acid pinacol ester are influenced by its susceptibility to hydrolysis . The rate of this reaction is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH .
Result of Action
The primary result of the action of 4-Phenylthiophene-2-boronic acid pinacol ester is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide variety of organic compounds, depending on the specific reactants used in the Suzuki–Miyaura reaction . The molecular and cellular effects of the compound’s action would therefore depend on the nature of these products .
Action Environment
The action, efficacy, and stability of 4-Phenylthiophene-2-boronic acid pinacol ester are influenced by several environmental factors. As mentioned earlier, the compound is susceptible to hydrolysis, particularly at physiological pH . This suggests that its stability and efficacy may be reduced in aqueous environments . Additionally, the Suzuki–Miyaura reaction requires a palladium catalyst , so the presence and availability of this catalyst in the environment would also influence the compound’s action.
Safety and Hazards
While specific safety and hazard information for 4-Phenylthiophene-2-boronic acid pinacol ester was not found, similar compounds such as other boronic esters have been classified as causing eye irritation, skin irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Future Directions
The future directions of research involving 4-Phenylthiophene-2-boronic acid pinacol ester could involve further development of protocols for its use in organic synthesis, particularly in the area of protodeboronation . Additionally, due to its reactivity, it could be used in the development of new chemical reactions .
properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(4-phenylthiophen-2-yl)-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BO2S/c1-15(2)16(3,4)19-17(18-15)14-10-13(11-20-14)12-8-6-5-7-9-12/h5-11H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOEQUOGEMIDLFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CS2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,5,5-Tetramethyl-2-(4-phenylthiophen-2-yl)-1,3,2-dioxaborolane |
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